molecular formula C17H25N3O2S B6506275 3-[(morpholin-4-yl)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide CAS No. 1421464-69-8

3-[(morpholin-4-yl)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide

Cat. No.: B6506275
CAS No.: 1421464-69-8
M. Wt: 335.5 g/mol
InChI Key: RPYQRBIJFXBIMM-UHFFFAOYSA-N
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Description

3-[(Morpholin-4-yl)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide is a heterocyclic compound featuring a seven-membered 1,4-thiazepane ring fused with a morpholine moiety via a methyl bridge and a phenyl carboxamide group. The phenyl carboxamide group may influence lipophilicity and binding affinity, suggesting possible applications in central nervous system (CNS) disorders or enzyme modulation .

Properties

IUPAC Name

3-(morpholin-4-ylmethyl)-N-phenyl-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S/c21-17(18-15-5-2-1-3-6-15)20-7-4-12-23-14-16(20)13-19-8-10-22-11-9-19/h1-3,5-6,16H,4,7-14H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYQRBIJFXBIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CSC1)CN2CCOCC2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Morpholine-Containing Pharmaceuticals

Aprepitant and Fosaprepitant ()
  • Structure : Aprepitant contains a morpholine ring linked to a triazolone core, fluorophenyl, and trifluoromethylphenyl groups. Fosaprepitant is its phosphorylated prodrug.
  • Key Differences : Unlike the target compound, these antiemetics lack a thiazepane ring and instead utilize a triazolone scaffold. The trifluoromethyl groups enhance metabolic stability, while the morpholine improves solubility.
  • Pharmacological Relevance : Aprepitant targets the neurokinin-1 (NK1) receptor, whereas the target compound’s mechanism remains uncharacterized.
Compound Core Structure Key Substituents Therapeutic Use
Aprepitant Triazolone Fluorophenyl, trifluoromethylphenyl Antiemetic
Target Compound 1,4-Thiazepane Phenyl carboxamide, morpholinylmethyl Undisclosed (Research)
5-{5-Chloro-2-[(3S)-3-[(Morpholin-4-yl)methyl]...} ()
  • Structure: Features a dihydroisoquinoline core with a morpholinylmethyl group and carboxylic acid derivative.
  • The carboxylic acid group may influence ionization and bioavailability compared to the carboxamide in the target compound.

Carboxamide-Containing Heterocycles

AZ331 and AZ257 ()
  • Structure : 1,4-dihydropyridines with carboxamide groups, furyl, and methoxyphenyl/bromophenyl substituents.
  • Key Differences: The six-membered dihydropyridine ring lacks sulfur, reducing conformational flexibility compared to thiazepane. Substituents like cyano and thioether groups may modulate calcium channel activity (common in dihydropyridines like nifedipine).
Compound Core Structure Key Substituents Potential Activity
AZ331 1,4-Dihydropyridine 2-Furyl, methoxyphenyl, thioether Calcium channel modulation
Target Compound 1,4-Thiazepane Morpholinylmethyl, phenyl carboxamide Undisclosed

Research Findings and Implications

Impact of Morpholine Substitution

Morpholine derivatives, including the target compound, often exhibit enhanced aqueous solubility due to the oxygen atom’s polarity . However, the thiazepane ring’s larger size may confer unique binding modes compared to smaller heterocycles like triazolone (Aprepitant) or dihydroisoquinoline ().

Role of Carboxamide vs. Other Functional Groups

The phenyl carboxamide in the target compound likely increases lipophilicity compared to Aprepitant’s triazolone or AZ331’s cyano group. This could improve blood-brain barrier penetration, suggesting CNS applicability .

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